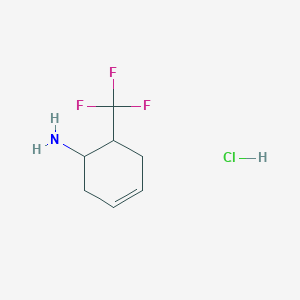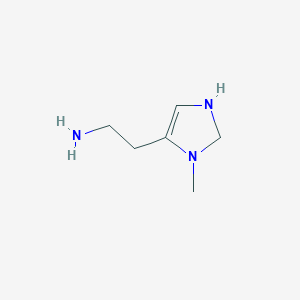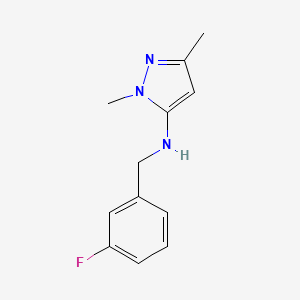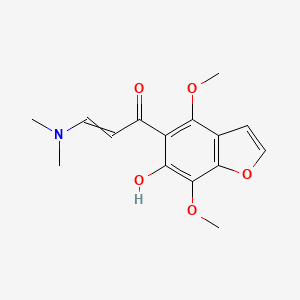
(2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol is a complex organic compound that belongs to the class of oxanes This compound features a nitrophenoxy group attached to an oxane ring, which is further substituted with hydroxymethyl and diol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol typically involves multiple steps:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Nitrophenoxy Group: This step may involve nucleophilic substitution reactions where a nitrophenol derivative reacts with the oxane ring.
Hydroxymethylation and Diol Formation: These functional groups can be introduced through selective oxidation and reduction reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Various substitution reactions can occur at the phenoxy group or the oxane ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Studied for potential inhibitory effects on specific enzymes.
Biological Markers: Used in research to track biological processes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for therapeutic properties such as anti-inflammatory or antimicrobial effects.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy group may play a crucial role in binding to these targets, while the oxane ring and hydroxymethyl groups contribute to the overall stability and reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-aminophenoxy)oxane-3,4-diol: Similar structure but with an amino group instead of a nitro group.
(2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-chlorophenoxy)oxane-3,4-diol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenoxy group in (2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol imparts unique chemical properties such as increased reactivity towards reduction and potential biological activity. This makes it distinct from other similar compounds with different substituents.
Propiedades
Fórmula molecular |
C12H15NO7 |
|---|---|
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
(2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol |
InChI |
InChI=1S/C12H15NO7/c14-6-10-12(16)9(15)5-11(20-10)19-8-3-1-7(2-4-8)13(17)18/h1-4,9-12,14-16H,5-6H2/t9-,10-,11+,12-/m1/s1 |
Clave InChI |
GODNNWHTRQKNAC-WISYIIOYSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O |
SMILES canónico |
C1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B11733702.png)



![N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733720.png)

![1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11733732.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733735.png)
![4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}-2-methoxyphenol](/img/structure/B11733742.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733753.png)
![1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733757.png)
amine](/img/structure/B11733758.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733763.png)
